1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride
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Overview
Description
1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a piperidine ring, further connected to a piperazine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency. The use of solid-phase synthesis and photocatalytic methods has also been explored for the industrial production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce piperidines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .
Scientific Research Applications
1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, particularly those in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, known for its use in anti-parasitic drugs.
Cyclohexylpiperazine: Similar structure but lacks the piperidine ring.
Uniqueness
1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride is unique due to its combined structure of cyclohexyl, piperidine, and piperazine rings. This unique structure imparts specific biological activities and pharmacological properties that are not observed in simpler piperidine or piperazine derivatives .
Properties
IUPAC Name |
1-cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h14-16H,1-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFBMXGKJKMSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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